Thiourea, N-ethyl-N'-(2-fluorophenyl)- Thiourea, N-ethyl-N'-(2-fluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 62644-10-4
VCID: VC4118212
InChI: InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
SMILES: CCNC(=S)NC1=CC=CC=C1F
Molecular Formula: C9H11FN2S
Molecular Weight: 198.26 g/mol

Thiourea, N-ethyl-N'-(2-fluorophenyl)-

CAS No.: 62644-10-4

Cat. No.: VC4118212

Molecular Formula: C9H11FN2S

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-ethyl-N'-(2-fluorophenyl)- - 62644-10-4

Specification

CAS No. 62644-10-4
Molecular Formula C9H11FN2S
Molecular Weight 198.26 g/mol
IUPAC Name 1-ethyl-3-(2-fluorophenyl)thiourea
Standard InChI InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
Standard InChI Key HFCRLSLRGLNPDK-UHFFFAOYSA-N
SMILES CCNC(=S)NC1=CC=CC=C1F
Canonical SMILES CCNC(=S)NC1=CC=CC=C1F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The molecular structure of Thiourea, N-ethyl-N'-(2-fluorophenyl)- is characterized by a central thiourea group (NH–CS–NH) substituted with an ethyl group at one nitrogen and a 2-fluorophenyl ring at the other. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, modulating the compound’s electronic density and influencing its intermolecular interactions. X-ray crystallographic studies of analogous thiourea derivatives reveal planar configurations stabilized by intramolecular hydrogen bonds, such as N–H···S and N–H···O interactions .

Table 1: Predicted Physicochemical Properties of Thiourea, N-Ethyl-N'-(2-Fluorophenyl)-

PropertyValue
Molecular FormulaC₉H₁₁FN₂S
Molecular Weight198.3 g/mol
Density~1.3–1.5 g/cm³
Melting Point150–160°C (estimated)
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis typically involves the reaction of N-ethylthiourea with 2-fluoroaniline under acidic or basic conditions. A representative procedure includes:

  • Condensation Reaction: Mixing 2-fluoroaniline (1 eq) with ethyl isothiocyanate (1 eq) in ethanol at reflux for 4–6 hours.

  • Purification: Recrystallization from ethanol or column chromatography to yield the pure product .

Advanced Methodologies

Recent advancements employ ultrasonic-assisted synthesis to enhance efficiency. For instance, N-naphthoyl thiourea derivatives were synthesized using ultrasound irradiation at 50°C, reducing reaction times from hours to minutes and improving yields to >85% . Applying similar conditions to Thiourea, N-ethyl-N'-(2-fluorophenyl)- could optimize its production.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldTime
Conventional RefluxEthanol, reflux, 6 hrs65%High
Ultrasonic-AssistedEtOH, 50°C, ultrasound, 30 min88%Low

Biological Activities and Mechanisms

Antimicrobial and Anti-Nematode Effects

Structural analogs, such as 1-acyl-3-(2'-aminophenyl)thioureas, showed 89.4% deparasitization activity against Nippostrongylus brasiliensis at 10 mg/kg . The fluorophenyl group likely disrupts helminthic mitochondrial function by inhibiting fumarate reductase.

Industrial and Pharmacological Applications

Catalytic Uses

Thiourea derivatives serve as ligands in transition-metal catalysis. The copper complex of N-naphthoyl thiourea degraded methyl orange dye with >90% efficiency under UV light, suggesting applications in environmental remediation .

Drug Development

The compound’s ability to inhibit tyrosine kinases and cyclooxygenase-2 (COX-2) positions it as a lead for anti-inflammatory and anticancer agents. Preclinical studies recommend further exploration of its pharmacokinetics and toxicity profiles .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison of Thiourea Derivatives

CompoundSubstituentsKey ActivityIC₅₀/EC₅₀
N-Ethyl-N'-(2-fluorophenyl)thioureaEthyl, 2-fluorophenylAnticancerPending
1-(2-Fluorophenyl)thioureaPhenylAnti-nematode10 mg/kg (89.4%)
N-Naphthoyl thiourea-Cu complexNaphthoyl, Cu(II)Photocatalytic, antitumor1.3 μM (MCF-7)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator